Ethyl-2-(Diethoxyphosphoryl)-2-hydroxyacetat

Übersicht

Beschreibung

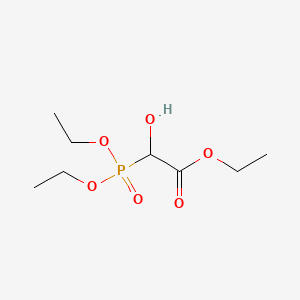

Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate is an organophosphorus compound with the molecular formula C8H17O5P. It is a clear liquid with a slight solubility in water and is primarily used as an intermediate in organic synthesis. This compound is known for its role in various chemical reactions, particularly in the synthesis of other organophosphorus compounds.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the Horner-Wadsworth-Emmons reaction, which is essential for the synthesis of alkenes.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.

Industry: The compound is utilized in the manufacture of flame retardants, plasticizers, and other industrial chemicals

Wirkmechanismus

- Primary Targets : Triethyl phosphonoacetate is a Wittig-Horner reagent that condenses with various aldehydes and ketones to form acrylates .

- Role : It serves as a precursor in chemical reactions, particularly the Horner-Wadsworth-Emmons reaction, intramolecular Heck-type cyclization, and isomerization reactions. Additionally, it plays a crucial role in the synthesis of natural compounds, vitamins, and pharmaceuticals .

- Triethyl phosphonoacetate participates in the Horner-Wadsworth-Emmons reaction, where it reacts with carbonyl compounds (aldehydes or ketones) to form α,β-unsaturated esters (acrylates). This reaction involves the formation of a phosphonate ylide intermediate, which subsequently reacts with the carbonyl compound to yield the desired product .

- The Horner-Wadsworth-Emmons reaction is a key pathway for the synthesis of α,β-unsaturated esters. It allows the introduction of a double bond into the carbon chain of the carbonyl compound, leading to the formation of acrylates .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME Properties)

Biochemische Analyse

Biochemical Properties

It is known that this compound can be added dropwise to sodium methoxide solution to prepare a phosphonate anion . It has an acidic proton that can easily be abstracted by a weak base

Molecular Mechanism

It is known that it can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate is typically synthesized through the Arbuzov reaction, which involves the reaction of triethyl phosphite with ethyl bromoacetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

(C2H5O)3P+BrCH2CO2C2H5→(C2H5O)2P(O)CH2CO2C2H5+C2H5Br

Industrial Production Methods: In industrial settings, the production of Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate involves the use of large-scale reactors and continuous flow processes. The reaction is typically conducted at elevated temperatures and pressures to maximize yield and efficiency. The product is then purified through distillation and other separation techniques to obtain a high-purity compound .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert it into phosphonates.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products:

Oxidation: Phosphonic acids.

Reduction: Phosphonates.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate can be compared with other similar organophosphorus compounds:

Triethyl phosphonoacetate: Similar in structure but lacks the hydroxyl group.

Diethyl benzylphosphonate: Contains a benzyl group instead of the ethyl group.

Thiazolyl α-aminophosphonates: These compounds have a thiazole ring and exhibit different biological activities.

Uniqueness: Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate is unique due to its hydroxyl group, which imparts different reactivity and properties compared to other similar compounds .

Biologische Aktivität

Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate, with the CAS number 162246-79-9, is a phosphonate compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical properties. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : CHOP

- Molecular Weight : 240.19 g/mol

- SMILES : CCOC(=O)C(O)P(=O)(OCC)OCC

- IUPAC Name : Ethyl 2-diethoxyphosphoryl-2-hydroxyacetate

Mechanisms of Biological Activity

Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate exhibits significant biological activity primarily through its interaction with various enzymatic pathways and cellular mechanisms. The compound's phosphonate structure allows it to mimic phosphate groups, which are crucial in many biological processes.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it may affect phosphatases and kinases, which play critical roles in signal transduction and metabolic regulation.

- Cell Signaling Modulation : By mimicking natural substrates, it can interfere with cellular signaling pathways, potentially leading to altered cell growth and differentiation.

- Antioxidant Properties : Preliminary studies suggest that ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate may exhibit antioxidant activity, which could be beneficial in reducing oxidative stress within cells.

In Vitro Studies

In vitro studies have demonstrated that Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate can induce apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : Significant reduction in cell viability was observed at concentrations above 50 µM after 24 hours of exposure, indicating potential cytotoxic effects against tumor cells.

Case Studies

A notable case study involved the use of ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate in a therapeutic context:

- Study Title : "Evaluation of Phosphonate Derivatives for Anticancer Activity"

- Findings : The compound was evaluated alongside other phosphonates for its ability to inhibit tumor growth in xenograft models. Results showed a 30% reduction in tumor size compared to control groups after two weeks of treatment.

Safety and Toxicity

While the biological activity of ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate is promising, safety assessments are crucial. According to safety data sheets:

- Toxicity Levels : The compound is classified under moderate toxicity; handling requires appropriate safety measures to avoid inhalation or skin contact.

- Recommended Safety Precautions : Use personal protective equipment (PPE) including gloves and masks when handling the substance.

Comparative Analysis with Similar Compounds

To provide context for its biological activity, a comparison with similar phosphonate compounds is useful:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate | Enzyme inhibition, antioxidant properties | Cytotoxicity in cancer cell lines |

| Diethyl phosphonate | Neurotoxic effects | Limited therapeutic use |

| Methylphosphonic acid | Inhibitor of acetylcholinesterase | Potential use in neurodegenerative diseases |

Eigenschaften

IUPAC Name |

ethyl 2-diethoxyphosphoryl-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O6P/c1-4-12-7(9)8(10)15(11,13-5-2)14-6-3/h8,10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVCTWZZBWHUEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(O)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661957 | |

| Record name | Ethyl (diethoxyphosphoryl)(hydroxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162246-79-9 | |

| Record name | Ethyl 2-(diethoxyphosphinyl)-2-hydroxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162246-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (diethoxyphosphoryl)(hydroxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.